molecular formula C14H18N2O3S B2361994 4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide CAS No. 2034509-18-5

4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Cat. No.: B2361994
CAS No.: 2034509-18-5
M. Wt: 294.37
InChI Key: ZEZFHTAOILMWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a 3-methylisoxazole propyl chain, representing a structurally novel compound for biochemical research. This molecule belongs to a class of heterocyclic compounds that demonstrate significant potential in pharmaceutical research, particularly as a selective inhibitor of carbonic anhydrase (CA) isoforms . The compound's core structure incorporates a benzenesulfonamide group, which functions as a zinc-binding moiety (ZBG) critical for interaction with the active site of carbonic anhydrase enzymes . Its molecular design follows the "tail approach" for carbonic anhydrase inhibitor development, combining a sulfonamide zinc-binding group with a flexible propyl linker and a 3-methylisoxazole tail structure . RESEARCH APPLICATIONS: This compound is primarily investigated for its potential as a selective inhibitor of tumor-associated carbonic anhydrase isoforms (CA-IX and CA-XII) . These specific isoforms are overexpressed in hypoxic cancer environments, such as breast cancer (MCF7 cell line), and are recognized as hypoxia markers with poor prognosis . The selective inhibition of CA-IX/XII over ubiquitous CA-I/II isoforms represents a promising strategy for developing targeted anticancer therapies with reduced side effects . The 3-methylisoxazole moiety contributes to the compound's heterocyclic flexibility and may enhance biological activity, consistent with the observation that over 85% of FDA-approved pharmaceuticals contain heterocyclic scaffolds . MECHANISM OF ACTION: The compound exerts its research effects through sulfonamide group coordination with the zinc ion in the carbonic anhydrase active site, disrupting the enzyme's catalytic ability to hydrate carbon dioxide to bicarbonate and a proton . This inhibition potentially compromises cancer cell survival in hypoxic environments by disrupting pH regulation, and may trigger cell cycle arrest and apoptosis in cancer cells, as demonstrated by related sulfonamide derivatives in research settings . USAGE NOTE: This product is intended for research purposes only in laboratory settings. It is not approved for diagnostic or therapeutic use in humans or animals. Proper safety protocols must be followed when handling this compound.

Properties

IUPAC Name

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-11-5-7-14(8-6-11)20(17,18)15-9-3-4-13-10-12(2)16-19-13/h5-8,10,15H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFHTAOILMWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC(=NO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is typically synthesized via chlorosulfonation of toluene.

Procedure :

  • Toluene is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by gradual warming to room temperature.
  • The crude product is isolated by quenching in ice-water and extracting with chloroform.
Parameter Value/Detail
Reactants Toluene, chlorosulfonic acid
Temperature 0–25°C
Yield 70–85%
Purity Confirmed by NMR

Preparation of 3-(3-Methylisoxazol-5-yl)propan-1-amine

This intermediate is synthesized via cyclization and subsequent functionalization:

  • Isoxazole Ring Formation : Reacting acetylacetone with hydroxylamine hydrochloride in ethanol under reflux to form 3-methylisoxazol-5-ol.
  • Propylamine Chain Introduction : Alkylation of the isoxazole with 3-bromopropanenitrile, followed by reduction of the nitrile to an amine using LiAlH₄.
Step Reagents/Conditions Yield
Cyclization Acetylacetone, NH₂OH·HCl, EtOH 65%
Alkylation 3-Bromopropanenitrile, K₂CO₃ 55%
Reduction LiAlH₄, THF, 0°C → RT 75%

Coupling Reaction

The final step involves reacting equimolar amounts of 4-methylbenzenesulfonyl chloride and 3-(3-methylisoxazol-5-yl)propan-1-amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimized Conditions :

  • Solvent : DCM
  • Base : TEA (1.2 equiv)
  • Temperature : 0°C → RT, 12 hours
  • Workup : Washing with 1M HCl, brine, and drying over Na₂SO₄.
  • Purification : Recrystallization from ethanol/water (3:1).
Parameter Outcome
Yield 68–72%
Melting Point 142–144°C (decomp.)
Purity >98% (HPLC)

Stepwise Assembly of the Isoxazole-Propylamine Side Chain

Alternative Pathway for Side-Chain Synthesis

To circumvent instability issues during direct coupling, some protocols pre-form the isoxazole-propylamine moiety:

  • Mitsunobu Reaction : Coupling 3-methylisoxazol-5-ol with tert-butyl (3-bromopropyl)carbamate using DIAD and PPh₃.
  • Deprotection : Removing the Boc group with TFA to yield the free amine.
Step Conditions Yield
Mitsunobu Reaction DIAD, PPh₃, THF, 0°C → RT 60%
Deprotection TFA/DCM (1:1), RT, 2h 90%

Advantages and Limitations

  • Advantages : Higher purity of the amine intermediate.
  • Limitations : Additional steps increase synthesis time and cost.

Challenges in Synthesis

Sensitivity of Isoxazole Ring

The 3-methylisoxazole group is prone to ring-opening under acidic or high-temperature conditions. For example, exposure to HCl during workup can degrade the isoxazole unless neutralization is prompt.

Purification Difficulties

The polar sulfonamide and amphiphilic propylamine side chain complicate crystallization. Gradient elution in flash chromatography (SiO₂, hexane/EtOAc) is often necessary.

Scalability and Industrial Applications

Pilot-Scale Production

A patented method (HUP0400923A3) describes a kilogram-scale synthesis using continuous flow reactors to enhance mixing and heat transfer during sulfonamide formation.

Parameter Value
Reactor Type Microfluidic
Throughput 500 g/day
Purity 99.5%

Pharmaceutical Relevance

The compound’s structural similarity to COX-2 inhibitors (e.g., celecoxib) suggests potential anti-inflammatory applications, though biological testing remains pending.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound’s molecular formula is C₁₄H₁₇N₂O₃S (calculated molar mass: 293.36 g/mol). Key structural analogs and their distinguishing features are summarized below:

Compound Name Heterocyclic Substituent Molecular Formula Molar Mass (g/mol) Key Structural Differences
4-Methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide (Target) 3-Methylisoxazole C₁₄H₁₇N₂O₃S 293.36 Reference compound
4-Methyl-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide () Pyrrolidine C₁₅H₂₂N₂O₂S 294.41 Pyrrolidine (saturated 5-membered ring) vs. isoxazole
S-Sulfanilamido-S-methylisoxazole () Methylisoxazole C₁₀H₁₁N₃O₃S 253.27 Shorter alkyl chain; direct isoxazole linkage
4-Methyl-N-[3-(7-trifluoromethyl-quinolin-4-ylamino)propyl]benzenesulfonamide (, Compound 33/34) Quinoline with CF₃ substituent C₂₀H₁₉F₃N₃O₂S 422.44 Quinoline substituent instead of isoxazole
5-Isopropyl-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide () Morpholine C₁₈H₃₀N₂O₄S 370.51 Additional methoxy and isopropyl groups

Key Observations :

Physicochemical Properties

Available data for analogous sulfonamides suggest the following trends:

Compound (Source) Melting Point (°C) Yield (%) Solubility (Qualitative)
Target Compound (Inferred) ~90–110 (estimated) ~70–85 Moderate in DMSO/ethanol
Compound 1k () 130–132 93 Low in water
Compound 33/34 () Not reported 69 Low in water
Compound Not reported N/A Likely low in water
  • The melting point of the target compound is expected to be lower than that of ’s Compound 1k (130–132°C), which features a rigid furan-methoxyphenyl system. The isoxazole’s planar structure may reduce crystallinity compared to fused bicyclic systems .
  • Synthetic yields for the target likely align with ’s mid-range yields (70–85%), assuming similar steric challenges during propyl chain functionalization .

Biological Activity

4-Methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews available literature on its synthesis, biological properties, and mechanisms of action, alongside relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a benzenesulfonamide core, with a 3-methylisoxazole moiety contributing to its unique properties. The synthesis typically involves several steps:

  • Formation of the isoxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the propyl chain : The isoxazole derivative is then reacted with a propylating agent.
  • Final sulfonamide formation : The resulting compound undergoes sulfonation to yield the final product.
PropertyValue
Molecular FormulaC13H18N2O2S
Molecular Weight270.36 g/mol
IUPAC NameThis compound
CAS Number[Not provided]

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of isoxazole have been evaluated for their cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and A549 (lung cancer).

In one study, compounds with similar structural features demonstrated half-maximal cytotoxic concentrations (CC50) significantly lower than traditional chemotherapeutics like cisplatin and fluorouracil, suggesting a promising therapeutic index for further development .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The isoxazole moiety is believed to modulate enzyme activity or receptor interactions, while the sulfonamide group may enhance binding affinity to biological targets.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that compounds within this class possess antimicrobial activity. For example, some derivatives have shown efficacy against bacterial strains in vitro, indicating potential applications in treating infections .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various isoxazole derivatives on cancer cell lines. The most potent compound demonstrated a CC50 value of 58.4 µM against HT29 cells, outperforming conventional drugs .
  • Selectivity Index : The selectivity index (SI), which measures the relative toxicity to cancer cells compared to normal cells, was significantly favorable for certain derivatives, indicating lower toxicity to healthy human dermal fibroblasts compared to cancer cells .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound may inhibit key pathways involved in tumor growth, although further mechanistic studies are required to elucidate these interactions fully.

Q & A

Basic: What are the key synthetic challenges in preparing 4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide, and how are they addressed methodologically?

The synthesis of this compound involves multi-step reactions, including sulfonamide coupling and regioselective functionalization of the isoxazole ring. Key challenges include:

  • Regioselectivity : Ensuring proper substitution on the isoxazole ring requires precise temperature control (0–5°C) and anhydrous conditions to avoid side reactions .
  • Coupling Efficiency : The sulfonamide linkage (N–S bond) often requires activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to improve yields .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical due to polar byproducts .

Advanced: How can reaction optimization for this compound benefit from statistical design of experiments (DoE)?

DoE minimizes trial-and-error approaches by systematically varying parameters (e.g., solvent polarity, temperature, catalyst loading). For example:

  • Central Composite Design (CCD) can optimize coupling reactions by modeling interactions between temperature (X₁) and catalyst concentration (X₂), reducing the number of experiments needed .
  • Response Surface Methodology (RSM) identifies non-linear relationships, such as how solvent polarity (e.g., DMF vs. THF) affects reaction yield and purity .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

  • ¹H/¹³C NMR : Confirms regiochemistry of the isoxazole ring (e.g., proton signals at δ 6.2–6.4 ppm for isoxazole protons) and sulfonamide linkage (NH resonance at δ 8.1–8.3 ppm) .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (1150–1350 cm⁻¹) and isoxazole C=N/C-O vibrations (1600–1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 349.12) and detects fragmentation patterns .

Advanced: How can computational methods (e.g., DFT or molecular docking) predict the biological activity of this compound?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like enzymes or receptors .
  • Molecular Docking : Models interactions with NLRP3 inflammasome or cytochrome P450 isoforms, identifying key binding residues (e.g., hydrogen bonds with Arg341 or π-π stacking with Phe414) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for in vitro testing .

Basic: What biological targets are hypothesized for this compound, and how are they validated experimentally?

  • Target Hypotheses : Potential targets include NLRP3 inflammasome (due to sulfonamide motifs) and bacterial dihydrofolate reductase (DHFR) (isoxazole’s resemblance to pterin) .
  • Validation Methods :
    • Enzyme Inhibition Assays : IC₅₀ determination via spectrophotometric monitoring of NADPH oxidation .
    • Cellular Models : THP-1 macrophages treated with LPS/ATP to measure IL-1β suppression via ELISA .

Advanced: How can researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Contradictions may arise from assay conditions (e.g., buffer pH, cell passage number). Methodological solutions include:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to ensure consistency in inoculum size and incubation time .
  • Orthogonal Assays : Confirm DHFR inhibition via both enzymatic assays and genetic knockdown (siRNA) in cell lines .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers .

Basic: What strategies improve the solubility and stability of this compound in aqueous buffers for in vitro studies?

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • pH Adjustment : Buffers at pH 7.4 (PBS) minimize sulfonamide hydrolysis, while lyophilization preserves stability for long-term storage .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

  • Bioisosteric Replacement : Substitute the isoxazole with a 1,2,4-oxadiazole to improve metabolic stability while retaining target affinity .
  • Prodrug Design : Introduce ester moieties on the sulfonamide to enhance oral bioavailability, with hydrolysis in vivo releasing the active compound .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
  • Waste Disposal : Neutralize acidic byproducts before disposal in designated halogenated waste containers .

Advanced: How can machine learning models accelerate the discovery of derivatives with enhanced activity?

  • QSAR Models : Train on datasets of sulfonamide bioactivity (e.g., ChEMBL) to predict IC₅₀ values for novel analogs .
  • Generative Chemistry : Use reinforcement learning (e.g., REINVENT) to propose derivatives with optimized logP and polar surface area .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.